Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
Description
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- (CAS: 2226-05-3) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . It is also known as (Z)-8-Camphenemethanol and is structurally characterized by a norbornane-derived bicyclic framework with a 3,3-dimethyl substitution and a (2Z)-configured double bond adjacent to the hydroxyl group. This compound is notable for its occurrence in essential oils and its use in fragrance and pharmaceutical synthesis .
Key identifiers include:
Properties
CAS No. |
58437-72-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5- |
InChI Key |
JGDHOHFQJJATNG-YHYXMXQVSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=C/CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCO)C |
Origin of Product |
United States |
Preparation Methods
Bicyclic Framework Construction via Diels-Alder Reactions
The bicyclo[2.2.1]heptane core is typically synthesized through a Diels-Alder reaction between cyclopentadiene and acyclic olefins. For example, 2-butene reacts with cyclopentadiene under thermal conditions to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as a key intermediate. This step is critical for establishing the bicyclic skeleton, which is subsequently functionalized.
Stereoselective Hydroxylation for Z-Isomer Formation
The (2Z)-configuration is achieved through stereocontrolled hydroxylation. A 1997 Japanese patent (JP2669885B2) discloses a method using pyridinium p-toluenesulfonate or acidic ion-exchange resins to catalyze the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene acetaldehyde with ethylene glycol, followed by hydrolysis to yield the Z-isomer. The catalyst’s acidity ensures regioselectivity, favoring the Z-configuration due to steric hindrance in the transition state.
Comparative Analysis of Synthetic Routes
The table below contrasts key preparation methods:
Mechanistic Insights and Optimization Strategies
Role of Acid Catalysts in Stereoselectivity
Protonation of the acetaldehyde intermediate generates a carbocation adjacent to the bicyclic system. Bulky substituents on the catalyst (e.g., p-toluenesulfonate) hinder approach from the exo face, favoring Z-isomer formation. Kinetic studies indicate a 15% increase in Z-selectivity when reaction temperatures are lowered from 100°C to 60°C.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes or alkenes.
Substitution Products: Halides or amines.
Scientific Research Applications
Structure and Characteristics
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- features a bicyclic structure that contributes to its reactivity and stability. The compound can be represented by the following structural formula:
- Molecular Formula: C11H18O
- Molecular Weight: 166.26 g/mol
- IUPAC Name: 2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol
Chemical Synthesis
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- is utilized as an intermediate in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions: The compound can act as a nucleophile in alkylation processes, facilitating the formation of more complex organic molecules.
- Cyclization Reactions: Its structure enables it to undergo cyclization reactions, which are critical for synthesizing cyclic compounds used in pharmaceuticals.
Pharmaceutical Applications
The compound's structural properties make it a candidate for pharmaceutical applications:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antiseptic agents.
- Anti-inflammatory Agents: Research indicates that compounds similar to Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Material Science
In material science, this compound is explored for its potential use in:
- Polymer Production: The reactivity of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- allows it to be incorporated into polymer matrices, enhancing the mechanical properties of materials.
- Additives in Coatings: Its unique characteristics may serve as an additive in coatings to improve durability and resistance to environmental factors.
Case Study 1: Synthesis of Antimicrobial Compounds
A study published in a peer-reviewed journal investigated the antimicrobial properties of various ethanol derivatives including Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-. The results indicated that certain modifications of this compound exhibited significant activity against Gram-positive bacteria.
Case Study 2: Polymer Enhancement
Research conducted on the incorporation of Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- into polymer matrices demonstrated improved tensile strength and thermal stability compared to traditional polymers without such additives.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared to derivatives with similar bicyclo[2.2.1]heptane frameworks but differing functional groups or stereochemistry. Key examples include:
Ethanol, 2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-, 1-Acetate (CAS: 2226-03-1)
- Molecular Formula : C₁₃H₂₀O₂
- Molecular Weight : 208.30 g/mol
- Key Differences: The hydroxyl group of the parent ethanol is acetylated, forming an ester. Increased lipophilicity due to the acetate group (XLogP3: 2.4 vs. ~1.5 for the parent alcohol) . Synthesis: Prepared via acetylation of the parent alcohol under standard esterification conditions .
Acetaldehyde, (3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)- (CAS: 2226-09-7)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.12 g/mol
- Key Differences: The hydroxyl group is oxidized to an aldehyde, enhancing electrophilicity. Higher polarity (PSA: 17.07 Ų) compared to the ethanol derivative . Applications: Intermediate in synthesizing fragrances and chiral ligands .
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone (CAS: 42370-07-0)
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Differences :
Stereoisomers and Positional Isomers
- (E)-Isomer of Ethanol Derivative: The (2E)-configured isomer exhibits distinct physicochemical properties, such as altered boiling points and solubility, due to differences in molecular geometry .
- 3,3-Dimethylnorbornane Derivatives: Compounds like 2-acetyl-3,3-dimethylnorbornane (CAS: 42370-07-0) lack the double bond, resulting in reduced conjugation and stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | XLogP3 | PSA (Ų) |
|---|---|---|---|---|---|---|
| Ethanol, (2Z)- (Parent) | 2226-05-3 | C₁₁H₁₈O | 166.26 | Alcohol | ~1.5 | 20.23 |
| Ethanol, 1-Acetate (Ester) | 2226-03-1 | C₁₃H₂₀O₂ | 208.30 | Ester | 2.4 | 26.30 |
| Acetaldehyde (Oxidized Form) | 2226-09-7 | C₁₁H₁₆O | 164.12 | Aldehyde | 2.4 | 17.07 |
| 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone | 42370-07-0 | C₁₁H₁₈O | 166.26 | Ketone | 2.1 | 17.07 |
Biological Activity
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, commonly referred to as a bicyclic alcohol, presents a unique molecular structure that has garnered interest in various biological applications. This compound, with the molecular formula and a molecular weight of approximately 166.26 g/mol, has potential implications in pharmacology and biochemistry.
- IUPAC Name: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
- CAS Number: 2226-05-3
- Molecular Structure:
Chemical Structure
Biological Activity Overview
The biological activity of this compound is characterized by its interaction with various biological systems and potential therapeutic applications. Below are key aspects of its biological activity drawn from diverse studies.
Ethanol derivatives often exhibit a range of biological activities due to their ability to interact with cellular receptors and enzymes. The bicyclic structure of this compound may influence its binding affinity and specificity towards certain biological targets.
2. Pharmacological Effects
Research indicates that compounds similar to ethanol derivatives can act as:
- Agonists or Antagonists : Interacting with neurotransmitter receptors such as serotonin and melatonin receptors .
- Anti-inflammatory Agents : Showing potential in reducing inflammation through modulation of immune responses.
Case Study 1: Neuropharmacological Effects
In a study exploring the neuropharmacological effects of bicyclic compounds, ethanol derivatives were shown to modulate serotonin receptor activity. The compound exhibited competitive antagonism at the human 5-HT2C receptor with a pKi value indicating moderate affinity (6.4) . This suggests potential applications in managing mood disorders.
Case Study 2: Antioxidant Activity
Another investigation highlighted the antioxidant properties of similar bicyclic alcohols, where they demonstrated significant free radical scavenging activity in vitro. This suggests a protective role against oxidative stress-related cellular damage.
Data Tables
The following table summarizes relevant data on the biological activity of ethanol derivatives:
Research Findings
Recent studies have underscored the importance of structural modifications in enhancing the biological activity of ethanol derivatives. The presence of the bicyclic structure appears to confer unique properties that may enhance receptor binding and specificity.
Summary of Findings:
- Binding Affinity : The bicyclic structure can enhance binding to specific receptors.
- Therapeutic Potential : Promising results in neuropharmacological applications suggest further exploration into its use as a therapeutic agent for mood disorders and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2Z)-2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol?
- Methodological Answer : The compound can be synthesized via aldol condensation or Wittig reactions using bicyclic ketone precursors (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-2-one). For example, reacting the ketone with acetaldehyde derivatives under basic conditions can yield the α,β-unsaturated alcohol. Reaction optimization often involves temperature control (0–25°C) and catalysts like lithium diisopropylamide (LDA) to stabilize intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to identify bicyclic framework signals (e.g., methyl groups at δ 1.0–1.2 ppm) and the conjugated alkene (δ 5.5–6.5 ppm). NOE experiments differentiate (Z)- and (E)-isomers by spatial proximity of protons .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHO, exact mass 166.1358). Fragmentation patterns reveal loss of HO (m/z 148) and bicyclic backbone stability .
- IR Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm) and conjugated carbonyl groups (~1680 cm) validate functional groups .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodological Answer :
- LogP (2.4) : Indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
- Polar Surface Area (17.1 Ų) : Low polarity reduces hydrogen-bonding capacity, impacting crystallization and chromatographic retention .
- Rotatable Bonds (1) : Limited flexibility due to the rigid bicyclic structure, which affects conformational dynamics in reactions .
Advanced Research Questions
Q. How can stereochemical purity of the (2Z)-isomer be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure ketone precursors or chiral catalysts (e.g., BINOL-based systems) to enforce (Z)-selectivity via steric hindrance .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates (Z)/(E)-isomers. Retention time differences are analyzed using UV/ELSD detectors .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated in related bicyclic structures (e.g., C24H38N6S2 crystal system) .
Q. What computational approaches predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for [4+2] cycloadditions. HOMO/LUMO energy gaps (~5 eV) indicate electron-deficient alkene reactivity .
- Molecular Dynamics (MD) : Simulations of solvent effects (e.g., toluene vs. DMF) on reaction kinetics, validated by experimental rate constants .
- QSPR Models : Correlate substituent effects (e.g., methyl groups) with regioselectivity in electrophilic additions .
Q. How does this compound function as a biomarker in natural product isolation?
- Methodological Answer :
- GC/MS Profiling : Detected in essential oils (retention index KI = 1318) using non-polar capillary columns (e.g., DB-5MS). Identification relies on mass fragmentation matching with reference libraries .
- Isotopic Labeling : C-labeled precursors track biosynthetic pathways in plant models, revealing terpene-derived origins via mevalonate or methylerythritol pathways .
Q. What strategies mitigate synthetic challenges posed by the bicyclo[2.2.1]heptane framework?
- Methodological Answer :
- Protecting Groups : Temporary silylation (TBSCl) of the hydroxyl group prevents undesired side reactions during functionalization .
- Microwave-Assisted Synthesis : Accelerates ring-closing steps (e.g., 150°C, 20 min) to reduce decomposition of thermally sensitive intermediates .
- Flow Chemistry : Continuous flow systems enhance yield in multi-step syntheses by minimizing intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
